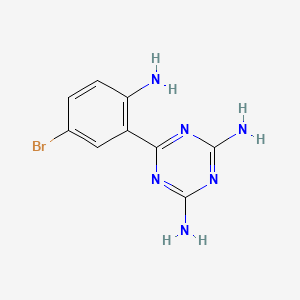
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an amino group and a bromophenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-amino-5-bromobenzonitrile with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include nitro-triazine derivatives or reduced amines.
Coupling Reactions: Products include biaryl-triazine derivatives.
Aplicaciones Científicas De Investigación
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromophenyl group enhances its binding affinity and specificity towards certain targets. The triazine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromobenzophenone
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol
- (2-Amino-5-bromophenyl)-(pyridin-2-yl)methanone
Uniqueness
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and the presence of both amino and bromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its triazine core structure also differentiates it from other similar compounds, providing unique reactivity and stability.
Propiedades
Número CAS |
30101-60-1 |
|---|---|
Fórmula molecular |
C9H9BrN6 |
Peso molecular |
281.11 g/mol |
Nombre IUPAC |
6-(2-amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9BrN6/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,11H2,(H4,12,13,14,15,16) |
Clave InChI |
XKYLXFUKEXLCIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


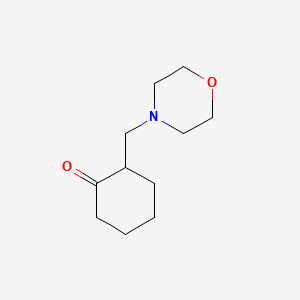
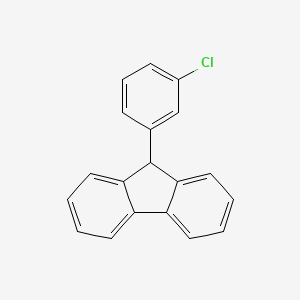
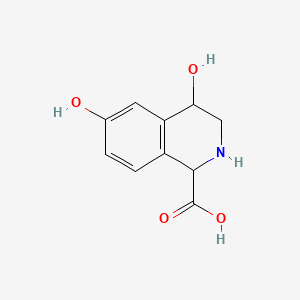
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
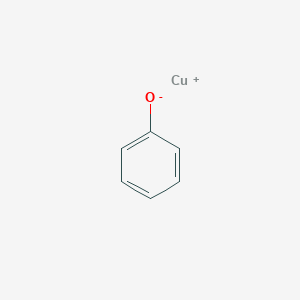
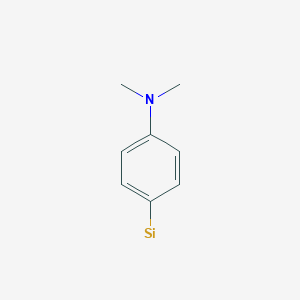
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
